molecular formula C11H6N4O2S B14880043 1-(Cyano(thiophen-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

1-(Cyano(thiophen-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14880043
M. Wt: 258.26 g/mol
InChI Key: WFQYRVTWVWWESA-UHFFFAOYSA-N
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Description

1-(Cyano(thiophen-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that features a thiophene ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both cyano and dioxo groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyano(thiophen-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of thiophene derivatives with cyanoacetamide and other reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under basic conditions, often using triethylamine as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyano(thiophen-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used for reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(Cyano(thiophen-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyano(thiophen-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its thiophene and pyrimidine rings, along with the presence of cyano and dioxo groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H6N4O2S

Molecular Weight

258.26 g/mol

IUPAC Name

1-[cyano(thiophen-2-yl)methyl]-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C11H6N4O2S/c12-4-7-6-15(11(17)14-10(7)16)8(5-13)9-2-1-3-18-9/h1-3,6,8H,(H,14,16,17)

InChI Key

WFQYRVTWVWWESA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C#N)N2C=C(C(=O)NC2=O)C#N

Origin of Product

United States

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